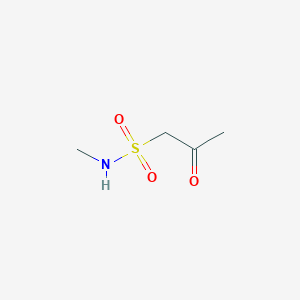

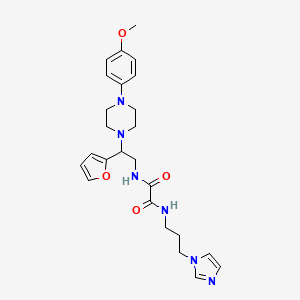

![molecular formula C16H17ClFN3 B2733425 1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine CAS No. 478048-50-9](/img/structure/B2733425.png)

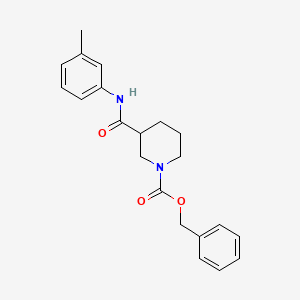

1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine” is a chemical compound with the molecular formula C16H17ClFN3 . It is related to a class of compounds known as piperazines, which are commonly used in the synthesis of pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of this compound involves a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two aromatic rings (a pyridine and a phenyl ring) attached to the piperazine ring . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not available in the sources I found . These properties would need to be determined experimentally.Scientific Research Applications

Synthesis and Docking Studies

Compounds structurally related to "1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine" have been synthesized and characterized through spectral analysis. Docking studies have also been conducted to understand the interaction of these compounds with biological targets. For instance, piperazine-1-yl-1H-indazole derivatives, notable for their role in medicinal chemistry, have been synthesized and evaluated through docking studies, highlighting the significance of such compounds in drug design and discovery processes (V. Balaraju et al., 2019).

Antitumor Activity

Several compounds with the piperazine moiety have shown promising antitumor activity. Novel pyrimidinyl pyrazole derivatives, including those with phenylpiperazinyl groups, have demonstrated potent cytotoxicity against various tumor cell lines, both in vitro and in vivo. This indicates their potential as antitumor agents, offering new avenues for cancer treatment (H. Naito et al., 2005).

Antipsychotic Properties

Research on compounds containing the piperazine structure has identified potential antipsychotic properties. For example, derivatives have been synthesized and evaluated for their activity against central dopamine D-2 and serotonin 5-HT2 receptors, showcasing their potential in the development of treatments for psychiatric disorders without inducing typical side effects associated with classical antipsychotic agents (J. Perregaard et al., 1992).

Synthesis Methods

Efficient synthesis methods for related compounds have been developed, highlighting the importance of these chemical entities in medicinal chemistry. For example, the Fe-catalyzed synthesis of Flunarizine, a drug known for its vasodilating effect and antihistamine activity, showcases the advancements in chemical synthesis techniques that enable the production of complex pharmaceuticals (R. N. Shakhmaev et al., 2016).

Mechanism of Action

Safety and Hazards

Based on the information available, this compound may pose certain hazards. For example, it has been associated with hazard statements H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of related piperazine compounds . Additionally, research could focus on developing efficient synthetic routes for this compound and studying its physical and chemical properties in more detail.

properties

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN3/c17-16-6-1-13(11-19-16)12-20-7-9-21(10-8-20)15-4-2-14(18)3-5-15/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMUCHKVJQOEOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid](/img/structure/B2733343.png)

![2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2733345.png)

![Ethyl 3-methyl-5-[(4-oxochromene-3-carbonyl)amino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2733352.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2733359.png)